![molecular formula C17H12FN3O3 B2757927 (2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 324063-79-8](/img/structure/B2757927.png)
(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H12FN3O3 and its molecular weight is 325.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aromatic Polyamides Synthesis
Aromatic polyamides, known for their excellent thermal stability and mechanical properties, have been synthesized using precursors related to "(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide". These compounds contribute to the preparation of materials with high glass transition temperatures and inherent viscosities, indicating their robust nature and potential for creating durable polymeric films. The research highlights the solubility of these polymers in polar solvents, which is crucial for processing and application in high-performance materials (Hsiao & Yu, 1996); (Hsiao & Chang, 1996).
Antimicrobial Activity
Compounds structurally related to "(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide" have shown promising antimicrobial properties. For instance, novel 3-methyl-2-pyrazolin-5-one derivatives synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives have been tested against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, showing significant activity compared to standard drugs (Mostafa, El-Salam & Alothman, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide involves the condensation of 3-fluorobenzoylhydrazine with 2H-chromene-3-carboxylic acid followed by the addition of an appropriate activating agent to form the final product.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "2H-chromene-3-carboxylic acid", "activating agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Synthesis of 3-fluorobenzoylhydrazine by reacting 3-fluorobenzoic acid with hydrazine hydrate in the presence of a catalyst.", "Step 2: Synthesis of 2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxylic acid by condensing 3-fluorobenzoylhydrazine with 2H-chromene-3-carboxylic acid in the presence of an appropriate activating agent.", "Step 3: Synthesis of (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide by converting the carboxylic acid group of 2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxylic acid to an amide group using an appropriate reagent (e.g. SOCl2, NH3)." ] } | |
Número CAS |
324063-79-8 |
Fórmula molecular |
C17H12FN3O3 |
Peso molecular |
325.29 g/mol |
Nombre IUPAC |
(2Z)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C17H12FN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17- |
Clave InChI |
CEIAIQYJNYXIDN-FXBPSFAMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C(=O)N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


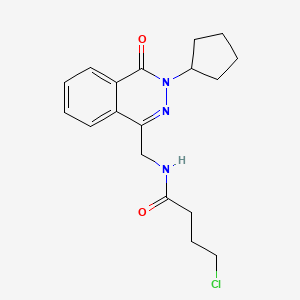
![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2757850.png)
![10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2757851.png)
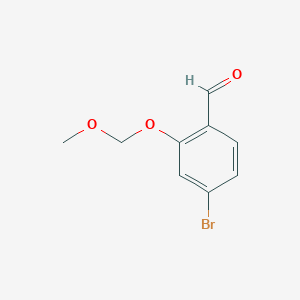
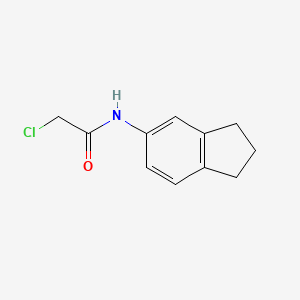
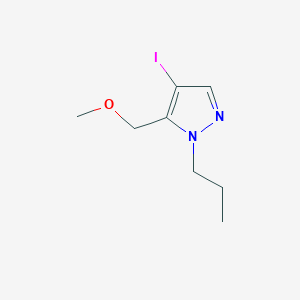
![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)
![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)
![methyl N-[4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2757862.png)

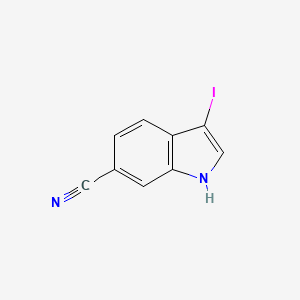
![(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide](/img/structure/B2757867.png)
